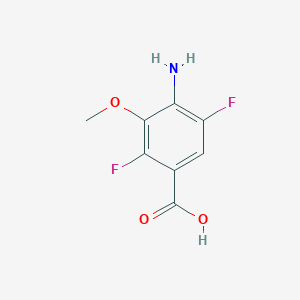
1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- is an organic compound belonging to the class of alkenes It is characterized by the presence of a double bond between the first and second carbon atoms in the butene chain, with two tert-butyl groups attached to the second and third carbon atoms
Méthodes De Préparation
The synthesis of 1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- can be achieved through several synthetic routes. One common method involves the alkylation of isobutene with tert-butyl chloride in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions typically include a temperature range of 0-50°C and a reaction time of several hours. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Analyse Des Réactions Chimiques
1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the compound to its corresponding alkane.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from -20°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is utilized in the production of specialty chemicals and polymers with unique properties.
Mécanisme D'action
The mechanism by which 1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The double bond in the molecule allows for various addition reactions, which can lead to the formation of new chemical bonds and the modification of biological molecules. Pathways involved in these processes include electrophilic addition and radical-mediated reactions.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- include:
1-Butene: A simpler alkene with a single double bond and no additional substituents.
2-Methylpropene: An isomer with a different arrangement of carbon atoms and a double bond.
2,3-Dimethyl-2-butene: A structurally related compound with two methyl groups attached to the double bond.
The uniqueness of 1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- lies in its tert-butyl groups, which impart steric hindrance and influence its reactivity and physical properties.
Propriétés
Numéro CAS |
5857-68-1 |
|---|---|
Formule moléculaire |
C10H20 |
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
2,2,4,4-tetramethyl-3-methylidenepentane |
InChI |
InChI=1S/C10H20/c1-8(9(2,3)4)10(5,6)7/h1H2,2-7H3 |
Clé InChI |
QTOBPSTXWMUPTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


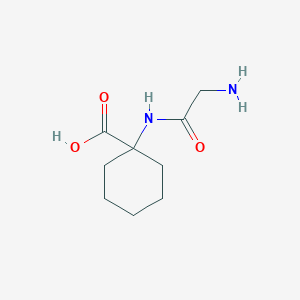
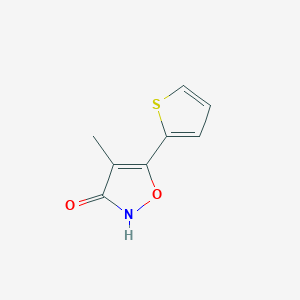
![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)

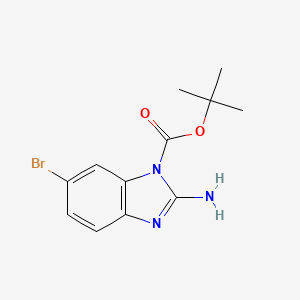



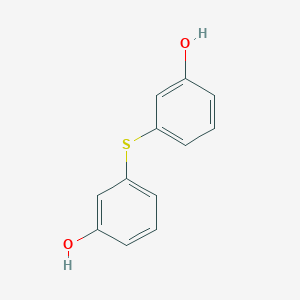
![1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)

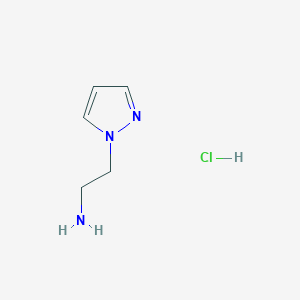
![tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13944436.png)
